6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromones These compounds are characterized by a fused furan and chromone ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the furochromone moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted furochromones with various functional groups.
Scientific Research Applications
6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one: A modified analog with similar structural features but different biological activities.
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another furochromone derivative with distinct chemical properties and applications.
Uniqueness
6-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts unique reactivity and biological activities. Its combination of methoxy, methyl, and phenyl groups makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H18O4 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-methyl-3-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H18O4/c1-15-24(17-6-4-3-5-7-17)21-13-18-12-20(16-8-10-19(27-2)11-9-16)25(26)29-22(18)14-23(21)28-15/h3-14H,1-2H3 |
InChI Key |
RVTNOLZSCSVMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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